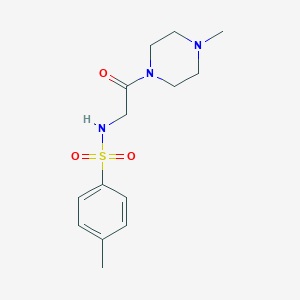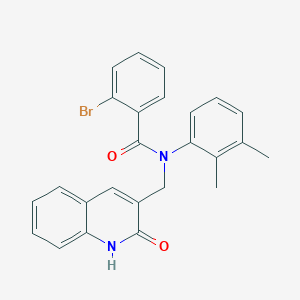
Dimethyl 2,3-dichlorofumarate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3-dichlorofumarate is a chemical compound that has been studied for its potential use in scientific research. This compound is synthesized using a specific method and has been shown to have various biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of dimethyl 2,3-dichlorofumarate is believed to involve the inhibition of enzymes involved in energy metabolism in cancer cells. This leads to a decrease in ATP production and ultimately results in cell death. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neurodegenerative diseases.
Biochemical and Physiological Effects:
Dimethyl 2,3-dichlorofumarate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in energy metabolism, such as succinate dehydrogenase and fumarate hydratase. Additionally, it has been shown to have anti-inflammatory and antioxidant effects, which may contribute to its potential use in treating neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using dimethyl 2,3-dichlorofumarate in lab experiments is its ability to inhibit the growth of cancer cells in vitro and in vivo. This makes it a potentially useful compound for studying cancer biology and developing new cancer treatments. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving dimethyl 2,3-dichlorofumarate. One area of research could focus on developing new cancer treatments based on this compound. Additionally, further research could be done to explore its potential use in treating neurodegenerative diseases. Finally, more studies could be done to better understand the mechanism of action of this compound and its potential toxicity.
Synthesemethoden
Dimethyl 2,3-dichlorofumarate can be synthesized using a multi-step process. The first step involves the reaction of fumaryl chloride with dimethylamine to form dimethyl fumarate. The second step involves the reaction of dimethyl fumarate with thionyl chloride to form dimethyl 2,3-dichlorofumarate.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3-dichlorofumarate has been used in scientific research for its potential use in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, it has been studied for its potential use in treating neurodegenerative diseases, such as Alzheimer's and Parkinson's.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of Dimethyl 2,3-dichlorofumarate can be achieved through the reaction of dimethyl fumarate with thionyl chloride followed by treatment with hydrogen chloride gas.", "Starting Materials": [ "Dimethyl fumarate", "Thionyl chloride", "Hydrogen chloride gas" ], "Reaction": [ "Dimethyl fumarate is reacted with thionyl chloride in the presence of a catalyst such as pyridine to form dimethyl 2,3-dichlorosuccinate.", "The resulting product is then treated with hydrogen chloride gas to form Dimethyl 2,3-dichlorofumarate." ] } | |
CAS-Nummer |
51978-10-0 |
Produktname |
Dimethyl 2,3-dichlorofumarate |
InChI-Schlüssel |
YGDFORZEKOJPAN-ONEGZZNKNA-N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



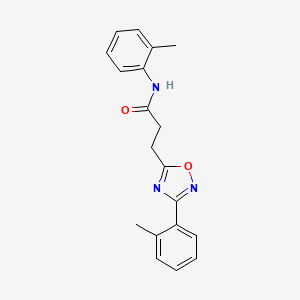
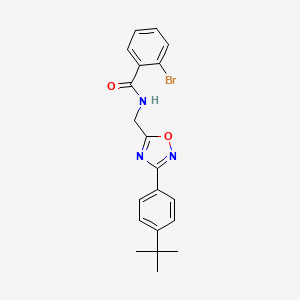
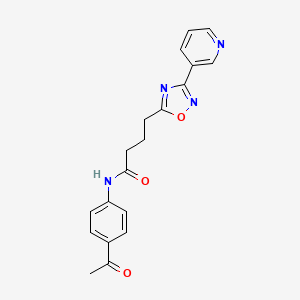
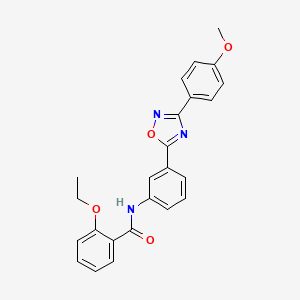
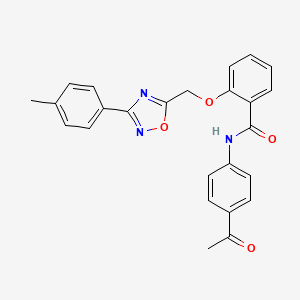
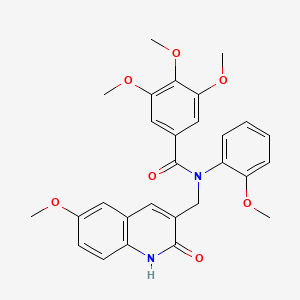
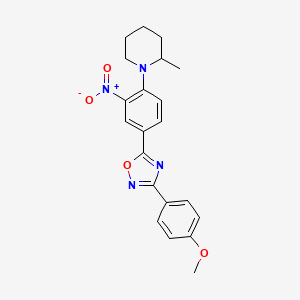
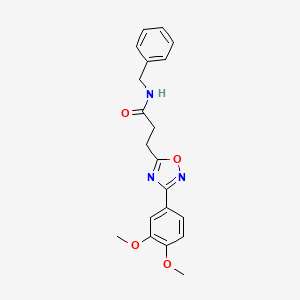
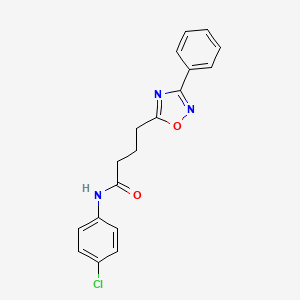
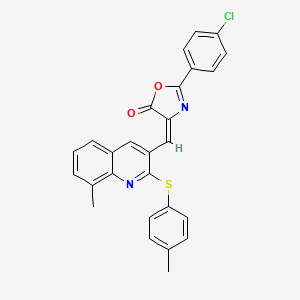
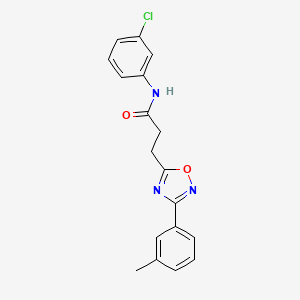
![N-(1-isobutyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7714163.png)
